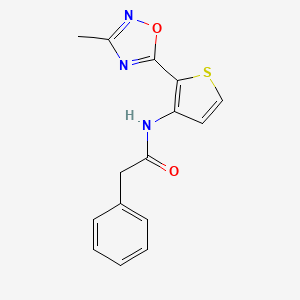

![molecular formula C16H22N6 B2401665 Dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]ethyl}amine CAS No. 900289-10-3](/img/structure/B2401665.png)

Dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]ethyl}amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

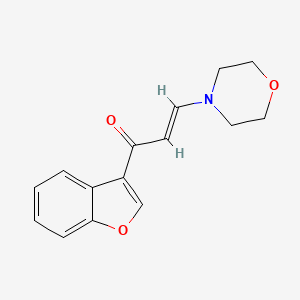

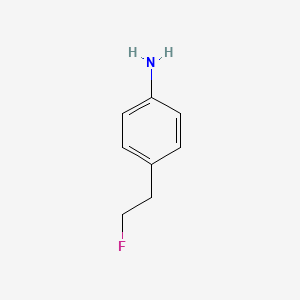

Dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]ethyl}amine is a chemical compound with the CAS Number: 900289-10-3 . It has a molecular formula of C16H22N6 and a molecular weight of 298.3861 .

Synthesis Analysis

The synthesis of compounds similar to Dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]ethyl}amine, specifically 1H-pyrazolo[3,4-b]pyridine derivatives, has been extensively studied . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .Chemical Reactions Analysis

The chemical reactions involving compounds similar to Dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]ethyl}amine, specifically 1H-pyrazolo[3,4-b]pyridine derivatives, have been studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Research involving Dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyridin-4-yl))amino]ethyl}amine focuses primarily on its synthesis and potential applications in creating complex molecular structures, which are of interest in the fields of pharmaceuticals and material science. The compound serves as a foundational structure for synthesizing heterocyclic compounds, which have significant implications in drug discovery and development.

Synthesis of Tetraheterocyclic Systems : This compound is utilized in the synthesis of new pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines, which are then used in the preparation of tetraheterocyclic systems. These systems are formed via cyclization of pyridopyrazolopyrimidine derivatives with primary amines, indicating its potential for creating pharmacologically relevant structures (El-Essawy, 2010).

Formation of Mutagenic Heterocyclic Amines : Research has explored the synthesis mechanisms of compounds related to dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyridin-4-yl))amino]ethyl}amine, focusing on mutagenic heterocyclic amines. These findings have implications for understanding the formation of potentially harmful compounds in cooked foods (Milić, Djilas, & Čanadanović-Brunet, 1993).

Antioxidant and Pharmacological Activities : Synthesis efforts have also led to the creation of pyrazolopyridine derivatives with potential antioxidant properties. Such compounds, derived from the basic structure of dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyridin-4-yl))amino]ethyl}amine, show promise for pharmaceutical applications, particularly in combating oxidative stress-related diseases (Gouda, 2012).

Supramolecular Chemistry : The compound's derivatives are utilized in the development of pyridine-based ligands for supramolecular chemistry. These findings highlight its utility in creating novel ligands that can be used for constructing complex molecular assemblies, a crucial aspect of material science and nanotechnology (Schubert & Eschbaumer, 1999).

Cancer Research : Studies have explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which show potent cytotoxic properties against various cancer cell lines. This research underscores the potential of dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyridin-4-yl))amino]ethyl}amine derivatives in developing new anticancer agents (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Eigenschaften

IUPAC Name |

N',N'-dimethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6/c1-10-8-11(2)18-15-14(10)16-19-12(3)9-13(22(16)20-15)17-6-7-21(4)5/h8-9,17H,6-7H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDUEOIWJGUASC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NCCN(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

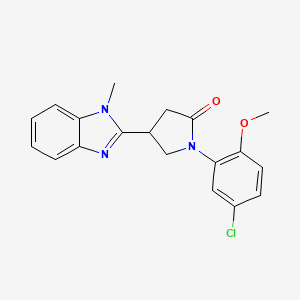

![N-cyclohexyl-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2401587.png)

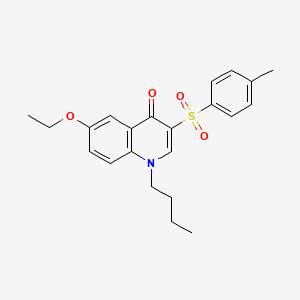

![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2401590.png)

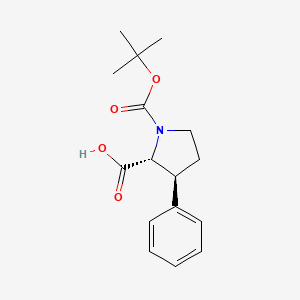

![2-[(3-Fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2401600.png)